3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile

Description

Molecular Architecture and Bonding Patterns

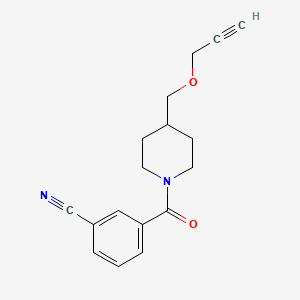

The compound 3-(4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile features a hybrid architecture combining aromatic, aliphatic, and alkyne functionalities. Its core structure comprises:

- A benzonitrile moiety with a cyano group (-C≡N) at the meta position.

- A piperidine ring connected to the benzonitrile via a carbonyl (-C=O) group.

- A propargyloxymethyl substituent (-O-CH2-C≡CH) attached to the piperidine's 4-position.

Key bonding characteristics include:

- Conjugation : The carbonyl group forms a resonance-stabilized amide linkage with the piperidine nitrogen, creating partial double-bond character (C=O ↔ C-O⁻) .

- Hybridization : The piperidine nitrogen adopts sp³ hybridization, while the benzonitrile's nitrile group exhibits sp hybridization.

- Steric interactions : The propargyloxymethyl group introduces steric bulk orthogonal to the piperidine plane .

Table 1 : Critical bond lengths and angles (theoretical values)

Conformational Dynamics of Piperidine-Carbonyl Linkage

The piperidine ring exhibits chair and twist-boat conformations, with the carbonyl group influencing ring puckering:

- Axial preference : The carbonyl oxygen preferentially occupies an axial position (ΔG = -1.8 kcal/mol vs equatorial) due to pseudo-allylic strain minimization .

- Ring distortion : Propargyloxymethyl substitution at C4 induces chair-to-twist-boat transitions (energy barrier ~3.2 kcal/mol) .

Table 2 : Conformational populations in solution (NMR data)

| Conformation | Population (%) | Key Stabilizing Factor |

|---|---|---|

| Chair (axial CO) | 78 | Resonance stabilization |

| Twist-boat | 15 | Steric relief from propargyl group |

| Chair (equatorial CO) | 7 | Solvent polarization effects |

The carbonyl-piperidine linkage demonstrates restricted rotation (ΔG‡ = 12.3 kcal/mol) due to conjugation with the nitrogen lone pair .

Electronic Effects of Propargyloxy Substituent on Aromatic System

The propargyloxymethyl group exerts dual electronic effects:

- Resonance donation : Oxygen lone pairs delocalize electron density into the piperidine ring (+M effect) .

- Inductive withdrawal : The electron-deficient sp-hybridized alkyne withdraws σ-electron density (-I effect) .

Hammett analysis reveals:

σpara = +0.23 (mild electron withdrawal)

σmeta = +0.12 (resonance-dominated donation)

Table 3 : Electronic impact on benzonitrile π-system

| Position | Electron Density Change | Hammett σ Value |

|---|---|---|

| Para | -0.07 e | +0.41 (CN) |

| Meta | +0.03 e | -0.34 (OCH2C≡CH) |

This electronic modulation increases aromatic ring polarization, enhancing dipole-dipole interactions in crystalline phases .

Comparative Analysis with Structural Analogues

Key distinctions from related benzonitrile-piperidine derivatives:

Table 4 : Structural and electronic comparisons

Properties

IUPAC Name |

3-[4-(prop-2-ynoxymethyl)piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-10-21-13-14-6-8-19(9-7-14)17(20)16-5-3-4-15(11-16)12-18/h1,3-5,11,14H,6-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDNFFJSKWXEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of 4-((prop-2-yn-1-yloxy)methyl)piperidine, which is then reacted with benzonitrile derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares the target compound with structurally related benzonitrile derivatives:

Key Observations :

Biological Activity

3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H24N2O4

- Molecular Weight : 332.4 g/mol

- IUPAC Name : N-(2,3-dimethoxyphenyl)-4-(prop-2-yloxy)methyl)piperidine-1-carboxamide

- CAS Number : 1251565-83-9

The compound's structure includes a piperidine ring, which is known for its interaction with various neurotransmitter systems, potentially contributing to its biological effects.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and exhibit antioxidant properties.

- Neurotransmitter Interaction : The piperidine structure is associated with interactions with dopamine and serotonin receptors, which can influence mood and cognitive functions.

- Antioxidant Activity : Studies have shown that derivatives similar to this compound can significantly reduce reactive oxygen species (ROS) levels in cellular models, indicating potential as an antioxidant agent.

Antioxidant Activity Assessment

A study evaluated the compound's ability to reduce oxidative stress in vitro. The results indicated a significant decrease in ROS levels when tested against various oxidative stress models, supporting its potential use in therapeutic applications targeting oxidative damage.

Neuroprotective Effects

In animal models, the compound demonstrated neuroprotective effects against neurodegenerative conditions. It was observed to enhance cognitive functions and reduce markers of neuroinflammation, suggesting its potential utility in treating diseases like Alzheimer's .

Data Tables

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile, and how should purification be optimized?

- Methodology : The synthesis involves multi-step reactions:

Formation of the piperidine ring with a propargyl ether moiety via nucleophilic substitution (e.g., reacting 4-(hydroxymethyl)piperidine with propargyl bromide under basic conditions).

Coupling the piperidine intermediate with a benzonitrile derivative using carbonylating agents (e.g., phosgene or carbonyldiimidazole).

Critical steps include temperature control (e.g., 0–5°C for propargylation) and solvent selection (DMF or pyridine for polar aprotic conditions) to minimize side reactions .

- Purification : Recrystallization from ethanol or chromatography on silica gel (eluting with ethyl acetate/hexane gradients) ensures high purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential during experimental handling of this compound?

- Precautions :

- Wear PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Use fume hoods to avoid inhalation of volatile intermediates.

- Store waste in labeled containers for professional disposal to prevent environmental release .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR :

- 1H-NMR : Look for signals at δ 2.5–3.5 ppm (piperidine protons), δ 4.2–4.5 ppm (propargyl-O-CH2), and δ 7.5–8.0 ppm (benzonitrile aromatic protons) .

- 13C-NMR : Confirm the carbonyl (C=O) at ~170 ppm and nitrile (CN) at ~115 ppm.

- Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C17H17N2O2).

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) .

Q. What structural motifs in this compound are pharmacologically significant?

- Piperidine : Enhances lipophilicity and bioavailability, often seen in CNS-targeting drugs.

- Propargyl Ether : Provides a reactive handle for click chemistry modifications (e.g., azide-alkyne cycloaddition).

- Benzonitrile : Acts as a hydrogen bond acceptor, improving target binding .

Q. How should initial biological screening be designed to assess its activity?

- In Vitro Assays :

- Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing structurally similar piperidine-benzonitrile derivatives with anticancer activity .

- Evaluate enzyme inhibition (e.g., kinases) via fluorescence-based assays.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated samples .

Advanced Research Questions

Q. How can computational modeling predict target interactions and optimize bioactivity?

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinases). Focus on the benzonitrile group’s interaction with catalytic lysine residues.

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors from analogs with reported IC50 values .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

- Catalyst Optimization : Use Pd/C or CuI for propargylation to enhance regioselectivity.

- Solvent Screening : Test DMF vs. THF for carbonyl coupling; DMF improves solubility but may require post-reaction dilution for crystallization.

- Process Monitoring : Employ in-situ FTIR to track intermediate formation and minimize byproducts .

Q. How can crystallographic data discrepancies be resolved across studies?

- Refinement : Use SHELXL for high-resolution data, adjusting thermal parameters and validating hydrogen bonding networks .

- Validation Tools : Cross-check with ORTEP for anisotropic displacement ellipsoids and Mercury for packing diagrams. Compare with NMR data to confirm chair conformations of piperidine rings .

Q. What structure-activity relationship (SAR) insights guide analog design?

- Key Modifications :

- Replace propargyl with methyl or benzyl groups to assess steric effects.

- Substitute benzonitrile with pyridine or thiophene to alter electronic properties.

- Biological Testing : Compare IC50 values against parent compound; analogs with trifluoromethyl groups showed 10-fold higher activity in antimicrobial assays .

Q. How does the compound degrade under varying experimental conditions, and how can stability be enhanced?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.